molecular formula C15H14N4O3S B2404677 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034281-21-3

4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2404677
CAS No.: 2034281-21-3
M. Wt: 330.36
InChI Key: FFVHHVRPTQFZIZ-UHFFFAOYSA-N
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Description

4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that includes a pyrazine ring, a pyrrolidine ring, and a benzonitrile group, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization

Cellular Effects

The effects of this compound on various types of cells and cellular processes are currently under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

The synthesis of 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, including the construction of the pyrrolidine ring from different cyclic or acyclic precursors and the functionalization of preformed pyrrolidine rings . The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can be compared with other similar compounds, such as 4-(pyrrolidin-1-yl)benzonitrile and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a pyrazine ring, a pyrrolidine ring, and a benzonitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c16-9-12-1-3-14(4-2-12)23(20,21)19-8-5-13(11-19)22-15-10-17-6-7-18-15/h1-4,6-7,10,13H,5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHHVRPTQFZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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